2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile
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Overview
Description
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile is a complex organic compound that features a benzimidazole core linked to a methoxyphenyl group and a nitrile-containing propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzimidazole reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Propanenitrile Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under hydrogenation conditions.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The benzimidazole core is known for its biological activity, including antimicrobial and antifungal properties. This compound could be explored for similar activities or as a lead compound for drug development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The nitrile group is often involved in interactions with biological targets, enhancing the compound’s efficacy.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole core can bind to DNA or proteins, while the nitrile group can form hydrogen bonds or other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-phenyl-3-oxopropanenitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile: Similar structure but with the methoxy group in a different position, potentially altering its properties.
Uniqueness
The presence of the methoxy group in the 3-position of the phenyl ring in 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a distinct compound with potentially unique applications in various fields.
Biological Activity
The compound 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzimidazole core, which is often associated with various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole exhibit significant anticancer properties. The compound under consideration has shown promising results in inhibiting cancer cell proliferation. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.2 |
HT-29 (Colon Cancer) | 4.8 |
A549 (Lung Cancer) | 6.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Strains : It exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Strains : The compound showed antifungal activity against Candida albicans.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Candida albicans | 15 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has demonstrated anti-inflammatory properties.
- Mechanism : The anti-inflammatory action may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : In animal models, administration of the compound significantly reduced paw edema induced by carrageenan.
The biological activities of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with specific receptors, altering signaling pathways that lead to cell growth inhibition or apoptosis.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) contributes to its anticancer effects.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(3-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-22-12-6-4-5-11(9-12)16(21)13(10-18)17-19-14-7-2-3-8-15(14)20-17/h2-9,21H,1H3,(H,19,20)/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQHNEOWFBYAML-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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